molecular formula C9H14O B3146121 2-Propylcyclohex-2-en-1-one CAS No. 59034-18-3

2-Propylcyclohex-2-en-1-one

Cat. No.: B3146121
CAS No.: 59034-18-3
M. Wt: 138.21 g/mol
InChI Key: IPXQBSYBAIJUPU-UHFFFAOYSA-N
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Description

2-Propylcyclohex-2-en-1-one is an organic compound with the molecular formula C9H14O. It is a versatile compound that has garnered attention in various fields of science and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propylcyclohex-2-en-1-one can be synthesized through several methods. One common approach involves the dehydrogenation of 2-propylcyclohexanone using palladium catalysts under oxidative conditions . Another method includes the use of allyl-palladium catalysis for α,β-dehydrogenation of ketones via their zinc enolates .

Industrial Production Methods

Industrial production of this compound often involves the catalytic oxidation of cyclohexene derivatives. This process typically employs hydrogen peroxide and vanadium catalysts to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

2-Propylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it to 2-propylcyclohexanol.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the α-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like organocopper compounds and Grignard reagents are commonly employed.

Major Products Formed

    Oxidation: 2-Propylcyclohexane carboxylic acid.

    Reduction: 2-Propylcyclohexanol.

    Substitution: Various substituted cyclohexenones depending on the nucleophile used.

Scientific Research Applications

2-Propylcyclohex-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: It serves as a precursor in the synthesis of biologically active molecules.

    Medicine: Research is ongoing into its potential use in the development of pharmaceuticals.

    Industry: It is utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Propylcyclohex-2-en-1-one involves its interaction with various molecular targets. It can undergo nucleophilic addition reactions due to the presence of the enone functional group. This allows it to participate in Michael addition reactions, forming bonds with nucleophiles at the β-position .

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-2-en-1-one: A structurally similar compound with a six-membered carbon ring and a ketone group.

    2-Propylcyclohexanone: Differing by the saturation of the ring, making it less reactive in certain types of reactions.

Uniqueness

2-Propylcyclohex-2-en-1-one is unique due to its combination of a propyl group and an enone structure, which enhances its reactivity in nucleophilic addition reactions compared to its saturated counterparts .

Properties

IUPAC Name

2-propylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXQBSYBAIJUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Absolute ethanol (200 mL) followed by tetrahydrofuran (50 mL) was added at −78° C. to a solution of methyl phenyl ether from step 1 (10.0 g, 66.58 mmol) suspended in anhydrous ammonia (700 mL). Lithium metal (2.3 g, 330 mmol) was added at −78° C. in small portions over 0.5 h to yield a deep blue solution. The reaction was stirred at −78° C. until a white solution resulted. The cooling bath was taken away, the flask exposed to the atmosphere, and the ammonia was removed under a stream of nitrogen. The solid residue remaining was dissolved in a minimum amount of water and acidified to pH 3 with 10% hydrochloric acid, and then extracted several times with diethyl ether. The combined ether phase was washed with saturated sodium chloride, dried (sodium sulfate), filtered, and carefully concentrated under reduced pressure at 0° C. to provide an oil. The oil was dissolved in 10% hydrochloric acid (200 mL) and refluxed for 3 h. The reaction mixture was then cooled to room temperature and extracted several times with diethyl ether. The combined ether extracts were washed with saturated sodium chloride, dried (sodium sulfate), filtered, and concentrated under reduced pressure to yield an oil. Purification by flash column chromatography (silica, 89:11 hexanes/ethyl acetate) gave 2-propylcyclohexenone (4.43 g): 1H NMR (300 MHz, CDCl3) δ 6.95-6.89 (m, 1H), 5.97 (app dt, J=10, 2 Hz, 1H), 2.39-2.36 (m, 3H), 2.20-2.04 (m, 1H), 1.88-1.63 (m, 2H), 1.50-1.25 (m, 4H), 0.93 (t, J=7 Hz, 3H).
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
2.3 g
Type
reactant
Reaction Step Four
Quantity
700 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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